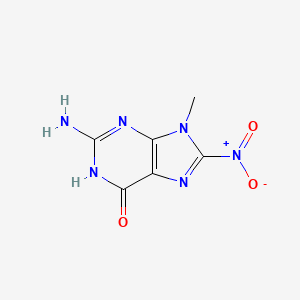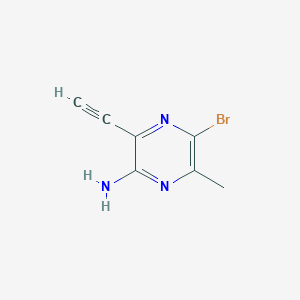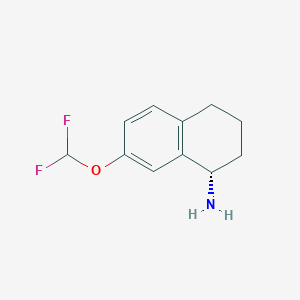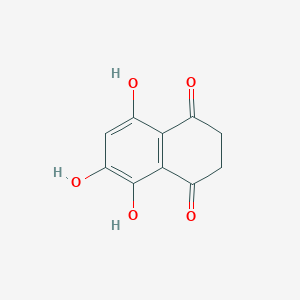
1-(Hex-1-yn-1-yl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hex-1-yn-1-yl)isoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a hexynyl group attached to the isoquinoline ring, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hex-1-yn-1-yl)isoquinoline can be achieved through various methods. One common approach involves the nucleophilic addition of hex-1-yne to isoquinoline derivatives. This reaction typically requires a metal catalyst, such as palladium or copper, to facilitate the coupling reaction. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of isoquinoline derivatives, including this compound, often involves large-scale catalytic processes. These processes are designed to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Hex-1-yn-1-yl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst, such as palladium on carbon, can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated isoquinoline derivatives.
Aplicaciones Científicas De Investigación
1-(Hex-1-yn-1-yl)isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(Hex-1-yn-1-yl)isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are often mediated by the unique structural features of the isoquinoline ring and the hexynyl group.
Comparación Con Compuestos Similares
Isoquinoline: The parent compound, known for its basicity and aromaticity.
Quinoline: A structural isomer of isoquinoline with similar chemical properties.
1-(Hex-1-yn-1-yl)quinoline: A closely related compound with a quinoline ring instead of an isoquinoline ring.
Uniqueness: 1-(Hex-1-yn-1-yl)isoquinoline is unique due to the presence of the hexynyl group, which imparts distinct reactivity and biological activity compared to other isoquinoline derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
70437-10-4 |
|---|---|
Fórmula molecular |
C15H15N |
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
1-hex-1-ynylisoquinoline |
InChI |
InChI=1S/C15H15N/c1-2-3-4-5-10-15-14-9-7-6-8-13(14)11-12-16-15/h6-9,11-12H,2-4H2,1H3 |
Clave InChI |
OKIXDQWWQDMVCH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC1=NC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(2-Fluorophenyl)methyl]azepane](/img/structure/B11892923.png)



![n-[2-(4-Nitrophenyl)ethyl]propan-2-amine](/img/structure/B11892949.png)




![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11892982.png)
